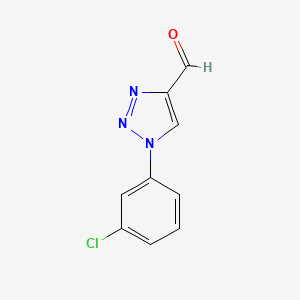

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Übersicht

Beschreibung

1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a 3-chlorophenyl group attached to the triazole ring, with an aldehyde functional group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step processThe reaction typically requires a copper(I) catalyst and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications, focusing on medicinal chemistry, agricultural chemistry, and materials science.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound possesses noteworthy activity against various bacterial strains and fungi. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis.

- Research Findings : A study conducted by researchers at a leading university found that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways .

Enzyme Inhibition

Triazoles are recognized for their ability to act as enzyme inhibitors. This compound has been studied for its inhibitory effects on certain enzymes involved in disease processes.

- Example : Research indicated that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target for antifolate drugs .

Pesticidal Activity

The compound's structure suggests potential applications as a pesticide or herbicide. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms.

- Field Trials : In agricultural settings, trials have shown that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects .

Plant Growth Regulation

There is emerging evidence that triazoles can act as plant growth regulators. This compound may enhance plant growth by modulating hormone levels.

- Research Insight : A study found that treatment with this triazole derivative improved root development and increased resistance to drought stress in certain crops .

Synthesis of Coordination Complexes

The ability of this compound to form coordination complexes with transition metals opens avenues for materials science applications.

- Example : Researchers synthesized metal-organic frameworks (MOFs) using this compound as a ligand. These MOFs demonstrated enhanced gas adsorption properties, making them suitable for applications in gas storage and separation technologies .

Photoluminescent Materials

The incorporation of triazole derivatives into polymer matrices has been explored for developing photoluminescent materials.

- Findings : Studies indicated that polymers doped with this compound exhibited significant luminescence under UV light, suggesting potential uses in optoelectronic devices .

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, contributing to its activity .

Vergleich Mit ähnlichen Verbindungen

3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups and applications.

1-(3-Chlorophenyl)piperazine (mCPP): Another compound with a chlorophenyl group, used primarily in psychoactive substances.

Uniqueness: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring and the aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biologische Aktivität

1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of various studies aimed at understanding its mechanisms and efficacy.

Chemical Structure and Properties

- Chemical Formula : C₉H₆ClN₃O

- Molecular Weight : 207.62 g/mol

- CAS Number : 113934-27-3

- SMILES Notation : Clc1ccc(cc1)-n2cc(C=O)nn2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety often exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,2,3-triazoles demonstrated potent activity against Mycobacterium tuberculosis. Specifically, it was noted that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 2.5 µg/mL, indicating strong anti-tubercular properties .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 2.5 | Mycobacterium tuberculosis |

| 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | 2.5 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against several cancer cell lines such as HCT116 and MCF-7 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis |

| MCF-7 | 4.76 | ROS accumulation and mitochondrial dysfunction |

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. SAR studies indicate that modifications on the phenyl ring significantly affect both antimicrobial and anticancer activities. For example, the presence of electron-withdrawing groups like chlorine enhances the compound's efficacy against pathogens .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

-

Study on Anti-Tuberculosis Activity :

- Researchers synthesized a series of N-substituted phenyl triazoles and tested their anti-tubercular activity.

- The study found that specific substitutions on the phenyl ring led to enhanced activity against Mycobacterium tuberculosis.

- Anticancer Evaluation :

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKYDRKBXSEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50581798 | |

| Record name | 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825635-27-6 | |

| Record name | 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.